molecular formula C19H19BrN2O3 B11171043 2-{[(3-bromophenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

2-{[(3-bromophenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11171043
M. Wt: 403.3 g/mol
InChI Key: QPMYGENDFLGMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-bromophenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound that features a bromophenyl group, a tetrahydrofuran ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-bromophenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves the condensation of a bromophenyl carboxylic acid with an amine derivative. One common method includes the use of diatomite earth immobilized with a Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-bromophenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-{[(3-bromophenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3-bromophenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carbonyl and amine groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-bromophenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the presence of the tetrahydrofuran ring, which imparts additional steric and electronic properties. This structural feature can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19BrN2O3

Molecular Weight

403.3 g/mol

IUPAC Name

2-[(3-bromobenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H19BrN2O3/c20-14-6-3-5-13(11-14)18(23)22-17-9-2-1-8-16(17)19(24)21-12-15-7-4-10-25-15/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,21,24)(H,22,23)

InChI Key

QPMYGENDFLGMFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.